molecular formula C25H22N4O5S B6477191 methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 2640965-13-3

methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B6477191
CAS No.: 2640965-13-3
M. Wt: 490.5 g/mol
InChI Key: UPTZVABXVGVQRU-UHFFFAOYSA-N
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Description

Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.13109099 g/mol and the complexity rating of the compound is 937. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes a quinazoline core, pyrrolidine moiety, and various functional groups contributing to its biological activity. The molecular formula is C20H22N2O4SC_{20}H_{22}N_2O_4S.

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects :
    • A study demonstrated that derivatives of related compounds showed significant neuroprotective properties against NMDA-induced cytotoxicity. Specifically, one derivative (12k) was noted for its ability to attenuate Ca2+^{2+} influx and suppress NR2B upregulation, suggesting a potential mechanism for neuroprotection through modulation of NMDA receptors .
  • Antimicrobial Activity :
    • Similar compounds in the quinazoline class have shown promising antibacterial activity in vitro and in vivo. This suggests that methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo may possess similar properties, warranting further investigation .
  • Endocannabinoid Modulation :
    • Some derivatives have been reported to inhibit endocannabinoid biosynthesis, indicating potential applications in pain management and inflammation .

The mechanisms by which this compound exerts its biological effects include:

  • Receptor Modulation : Interaction with NMDA receptors appears to be a key mechanism for neuroprotection.
  • Inhibition of Enzymatic Pathways : The inhibition of endocannabinoid biosynthesis could involve interference with specific enzymatic pathways responsible for the production of endocannabinoids.

Neuroprotective Study

A notable study evaluated the neuroprotective effects of methyl 1-benzyl-5-oxopyrrolidine derivatives in animal models. The results indicated that these compounds significantly improved cognitive functions and reduced neuronal damage following excitotoxic injury .

Antimicrobial Evaluation

In vitro studies on structurally related quinazoline derivatives revealed effective antimicrobial activity against various pathogens. These findings support the hypothesis that methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo could have similar therapeutic potential .

Data Table: Biological Activities Overview

Activity TypeCompound EffectReference
NeuroprotectionAttenuates NMDA-induced damage
AntimicrobialEffective against various pathogens
Endocannabinoid InhibitionModulates pain and inflammation

Properties

IUPAC Name

methyl 3-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]-4-oxo-2-prop-2-ynylsulfanylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c1-3-11-35-25-26-20-12-17(24(33)34-2)9-10-19(20)23(32)29(25)27-22(31)18-13-21(30)28(15-18)14-16-7-5-4-6-8-16/h1,4-10,12,18H,11,13-15H2,2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTZVABXVGVQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#C)NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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